1,3-Benzoxazol-6-ol
Overview
Description
1,3-Benzoxazol-6-ol is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The specific compound 1,3-Benzoxazol-6-ol has been studied for its potential applications in various fields, including medicinal chemistry and materials science due to its interesting chemical properties and biological activities.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the benzoxazol-2-yl- substituent can act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This substituent can be introduced by oxidative coupling or by an SNAr reaction and removed by hydroxide or hydride reduction . Additionally, the synthesis of 1,3-benzoxazole derivatives from a versatile intermediate with different substituents on the benzene ring has been demonstrated, showing the adaptability of the benzoxazole scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques such as NMR and MS, as well as single crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in a range of chemical reactions. For example, they can be used as scaffolds for the synthesis of antifungal agents, such as 1,3-benzoxazole-4-carbonitrile, which has shown moderate growth inhibition against Candida species . Additionally, benzoxazole compounds can be functionalized to create novel derivatives with potential antimicrobial activities, as seen in the synthesis of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as their photophysical properties, can be studied to understand their potential applications. For instance, fluorescent benzoxazole derivatives have been synthesized, which absorb and emit light within specific wavelengths, indicating their potential use in optical materials . The antioxidant activity of benzoxazole compounds, such as 2-methyl-1,3-benzoxazol-6-ol, has been investigated, revealing their capability to inhibit radical chain oxidation of organic compounds .
Scientific Research Applications
1. Anticancer Activity
- Summary of Application: Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Recently, many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .
- Methods of Application: Various research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity .
- Results or Outcomes: The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied and recorded .
2. Antioxidant Activity
- Summary of Application: The antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol in radical chain oxidation of organic compounds with molecular oxygen was studied .
- Methods of Application: Antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical was examined by photocolorimetry .
- Results or Outcomes: The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy were studied .
3. Antimicrobial Activity
- Summary of Application: Benzoxazole derivatives have been synthesized and checked for their in vitro antimicrobial activity against various bacterial and fungal strains .
- Methods of Application: The antimicrobial activity was screened against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
- Results or Outcomes: The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
4. Anticancer Activity
- Summary of Application: Benzoxazole derivatives have been synthesized and checked for their in vitro anticancer activities .
- Methods of Application: Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
- Results or Outcomes: The study indicated that the compounds had best anticancer activity in comparison to 5-fluorouracil .
5. Anti-Inflammatory Activity
- Summary of Application: Some benzoxazole derivatives have been studied for their potential anti-inflammatory effects .
- Methods of Application: The specific methods of application can vary widely depending on the specific derivative and the context of the study .
- Results or Outcomes: While some benzoxazole derivatives have shown promising results in preliminary studies, more research is needed to confirm these findings and understand their potential therapeutic applications .
6. Antiparkinson Activity
- Summary of Application: Certain benzoxazole derivatives have been investigated for their potential use in the treatment of Parkinson’s disease .
- Methods of Application: The specific methods of application can vary widely depending on the specific derivative and the context of the study .
- Results or Outcomes: While some benzoxazole derivatives have shown promising results in preliminary studies, more research is needed to confirm these findings and understand their potential therapeutic applications .
Safety And Hazards
Future Directions
While specific future directions for 1,3-Benzoxazol-6-ol are not available, research on benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, continues to be a topic of interest due to their wide spectrum of pharmacological activities . Further studies could focus on exploring its potential applications in medicine and other fields.
properties
IUPAC Name |
1,3-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
Record name | 6-Benzoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-6-ol | |
CAS RN |
106050-81-1 | |
Record name | 6-Benzoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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